molecular formula C12H21NO5 B3324759 (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate CAS No. 195964-54-6

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No. B3324759
CAS RN: 195964-54-6
M. Wt: 259.3 g/mol
InChI Key: LHYPVPVUVYIWBX-UHFFFAOYSA-N
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Description

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with various scientific research applications. It is a pyrrolidine derivative that has gained significant interest in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

Chiral Auxiliary Applications

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is utilized as a chiral auxiliary in various synthetic applications. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were synthesized from L-alanine and used as an auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995). This demonstrates the compound's role in creating structurally complex molecules with potential biological relevance.

Synthons for Medicinal Chemistry

Compounds similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate serve as useful synthons in medicinal chemistry. For example, N-protected 4-fluoropyrrolidine derivatives, synthesized through a process involving similar compounds, are instrumental in creating dipeptidyl peptidase IV inhibitors, highlighting the compound's significance in drug development (Singh & Umemoto, 2011).

Antimicrobial Activity

Research into pyrrolidine derivatives has uncovered their antimicrobial properties. A study involving the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from a compound structurally related to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, identified these derivatives as having potent antimicrobial effects (Sreekanth & Jha, 2020).

Intermediate in Synthesis of Biotin

Another application of related compounds is as intermediates in the synthesis of biologically significant molecules like Biotin. Tert-butyl derivatives synthesized from L-cystine are key intermediates in producing Biotin, a water-soluble vitamin involved in themetabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Synthesis of Biologically Active Compounds

Compounds structurally similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate are also used in synthesizing biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), demonstrating the role of such compounds in developing new pharmaceutical agents (Zhao et al., 2017).

Role in Stereoselective Synthesis

The compound and its derivatives play a crucial role in the stereoselective synthesis of various organic compounds. For instance, the vinylfluoro group, similar to groups in (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, is used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPVPVUVYIWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-1-Boc-5-methoxypyrrolidine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, 2, (48.1 g, 196 mmol) in methanol (500 mL), is added p-toluenesulfonic acid (1.0 g, 5.8 mmol). Once consumption of the starting material is complete, the solvent is removed under in vacuo and the residue purified over silica (hexanes/ethyl acetate 75:25) to afford 42 g (83% yield) of the desired product as a clear oil. 1H-NMR (300 MHz, CDCl3): δ 5.334–5.142 (m, 1H), 4.36–4.24 (m, 1H), 3.75–3.72 (m, 3H), 3.44–3.36 (m, 3H), 2.45–1.71 (m, 4H), 1.51–1.42 (m, 9H); 13C-NMR (75.5 MHz, CDCl3): δ 200.16, 199.70, 173.31, 172.99, 154.28, 154.13, 153.98, 89.37, 89.27, 88.62, 88.41, 81.27, 81.04, 80.75, 80.54, 59.65, 59.33, 58.97, 58.84, 56.38, 56.14, 55.92, 55.79, 55.38, 55.00, 52.07, 51.99, 32.95, 32.29, 31.79, 31.14, 30.20, 28.35, 28.17, 27.11, 24.86, 21.06, 14.29; MS (ESI): m/e=282.07 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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